molecular formula C4H7Cl2NO B13822329 2,2-Dichloro-3,3-dimethylaziridin-1-ol CAS No. 447426-64-4

2,2-Dichloro-3,3-dimethylaziridin-1-ol

Cat. No.: B13822329
CAS No.: 447426-64-4
M. Wt: 156.01 g/mol
InChI Key: MRNSQTLANKSLRE-UHFFFAOYSA-N
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Description

2,2-Dichloro-3,3-dimethylaziridin-1-ol is an organic compound with the molecular formula C4H7Cl2NO. This compound is a member of the aziridine family, characterized by a three-membered ring containing nitrogen. The presence of two chlorine atoms and a hydroxyl group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3,3-dimethylaziridin-1-ol typically involves the reaction of 2,2-dichloro-3,3-dimethylaziridine with a hydroxylating agent

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3,3-dimethylaziridin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aziridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Dichloro-3,3-dimethylaziridin-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dichloro-3,3-dimethylaziridin-1-ol exerts its effects involves the interaction with various molecular targets. The chlorine atoms and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1,3-dimethylimidazolidinium chloride: Another chlorinated aziridine derivative with similar reactivity.

    2,2-Dichloro-1-hydroxy-3,3-dimethylaziridine: A closely related compound with a similar structure.

Uniqueness

2,2-Dichloro-3,3-dimethylaziridin-1-ol is unique due to its specific combination of chlorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications.

Properties

CAS No.

447426-64-4

Molecular Formula

C4H7Cl2NO

Molecular Weight

156.01 g/mol

IUPAC Name

2,2-dichloro-1-hydroxy-3,3-dimethylaziridine

InChI

InChI=1S/C4H7Cl2NO/c1-3(2)4(5,6)7(3)8/h8H,1-2H3

InChI Key

MRNSQTLANKSLRE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1O)(Cl)Cl)C

Origin of Product

United States

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